molecular formula C13H12O3 B8783952 2-Methyl-5-phenylmethoxypyran-4-one

2-Methyl-5-phenylmethoxypyran-4-one

Cat. No.: B8783952
M. Wt: 216.23 g/mol
InChI Key: QTCDARUVRYYQMB-UHFFFAOYSA-N
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Description

2-Methyl-5-phenylmethoxypyran-4-one is a pyran-4-one derivative characterized by a six-membered oxygen-containing heterocyclic ring (pyran-4-one core) with substituents at positions 2 and 5. The methyl group at position 2 and the phenylmethoxy group (a methoxy group attached to a benzene ring) at position 5 define its structural uniqueness. Its hydrophobic phenylmethoxy group influences solubility and interaction with biological targets, while the methyl group contributes to steric effects and stability .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-methyl-5-phenylmethoxypyran-4-one

InChI

InChI=1S/C13H12O3/c1-10-7-12(14)13(9-15-10)16-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3

InChI Key

QTCDARUVRYYQMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CO1)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Pyran-4-one Derivatives

Structural Comparison

The following table highlights structural differences between 2-Methyl-5-phenylmethoxypyran-4-one and analogous compounds:

Compound Name Substituents (Position) Core Structure Key Functional Groups
This compound 2-Methyl, 5-Phenylmethoxy Pyran-4-one Methyl, Phenylmethoxy
2-(4-Hydroxyphenyl)-5-methoxy-4H-chromen-4-one 2-(4-Hydroxyphenyl), 5-Methoxy Chromen-4-one (fused benzene ring) Hydroxyl, Methoxy
3-Hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one 2-Pentyl, 3-Hydroxy, 5-Methoxy, 6-Methyl Pyran-4-one Hydroxyl, Methoxy, Pentyl, Methyl
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one 2-Hydroxymethyl, 5-Hydroxy Pyran-4-one Hydroxymethyl, Hydroxyl

Key Observations :

  • Core Variations : The chromen-4-one derivative () features a fused benzene ring, enhancing aromaticity and electronic conjugation compared to the simpler pyran-4-one core .
  • Substituent Diversity : The target compound’s phenylmethoxy group contrasts with polar groups (e.g., hydroxyl in ) and alkyl chains (e.g., pentyl in ), impacting solubility and reactivity.
Physicochemical Properties
Property This compound 2-(4-Hydroxyphenyl)-5-methoxy-4H-chromen-4-one 3-Hydroxy-5-methoxy-6-methyl-2-pentyl-4H-pyran-4-one 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one
Hydrophobicity High (bulky phenylmethoxy) Moderate (hydroxyl enhances polarity) High (pentyl chain) Low (hydroxyl/hydroxymethyl)
Solubility (Inferred) Low in water, high in organic solvents Moderate in polar solvents Low in water, high in lipids High in water
Potential Reactivity Electrophilic aromatic substitution Antioxidant (flavone-like) Esterification (hydroxyl), lipophilic interactions Glycosylation (hydroxymethyl)

Key Insights :

  • The phenylmethoxy group in the target compound reduces water solubility but enhances affinity for lipid-rich environments, unlike the water-soluble hydroxymethyl derivative () .
  • The chromen-4-one derivative () may exhibit antioxidant activity typical of flavonoids, whereas the pentyl-containing compound () could interact with hydrophobic biological targets .

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